(1-Cyclopropylazetidin-2-yl)methanol

Lipophilicity Metabolic stability Medicinal chemistry

(1-Cyclopropylazetidin-2-yl)methanol (CAS 1784914-12-0), also indexed as 2-Azetidinemethanol, 1-cyclopropyl-, is a four-membered nitrogen-containing heterocyclic alcohol belonging to the N-substituted azetidine class. Its molecular formula is C₇H₁₃NO with a molecular weight of 127.18 g·mol⁻¹.

Molecular Formula C7H13NO
Molecular Weight 127.187
CAS No. 1784914-12-0
Cat. No. B2857017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Cyclopropylazetidin-2-yl)methanol
CAS1784914-12-0
Molecular FormulaC7H13NO
Molecular Weight127.187
Structural Identifiers
SMILESC1CC1N2CCC2CO
InChIInChI=1S/C7H13NO/c9-5-7-3-4-8(7)6-1-2-6/h6-7,9H,1-5H2
InChIKeyQTSFLPHSPKNEFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(1-Cyclopropylazetidin-2-yl)methanol (CAS 1784914-12-0): Structural Profile and Procurement-Relevant Baseline Data


(1-Cyclopropylazetidin-2-yl)methanol (CAS 1784914-12-0), also indexed as 2-Azetidinemethanol, 1-cyclopropyl-, is a four-membered nitrogen-containing heterocyclic alcohol belonging to the N-substituted azetidine class. Its molecular formula is C₇H₁₃NO with a molecular weight of 127.18 g·mol⁻¹ [1]. The compound bears a cyclopropyl group on the azetidine nitrogen and a hydroxymethyl substituent at the 2-position of the strained ring, generating a single stereocenter and yielding a computed XLogP3 of 0.3, topological polar surface area of 23.5 Ų, and exactly one hydrogen-bond donor plus two hydrogen-bond acceptors [1]. Physical form is reported as a liquid requiring storage at +4 °C [2], and the compound is commercially supplied at purities of 95% to 98% .

Why (1-Cyclopropylazetidin-2-yl)methanol Cannot Be Straightforwardly Replaced by In-Class Azetidine Analogs


Despite sharing the azetidine–alcohol scaffold with several commercially available analogs, (1-cyclopropylazetidin-2-yl)methanol occupies a distinct structural–physicochemical niche that makes generic substitution scientifically risky. The N-cyclopropyl motif introduces conformational rigidity and modulates nitrogen basicity in a manner not replicated by N-cyclopentyl, N-ethyl, or unsubstituted variants [1]. The regiospecific placement of the hydroxymethyl group at the 2-position (rather than the 3-position) alters the exit-vector geometry for downstream derivatisation, impacting structure–activity relationships in medicinal chemistry programmes [2]. Furthermore, the compound's computed lipophilicity (XLogP3 = 0.3) is substantially lower than that of its closest higher-cycloalkyl homologues, directly affecting solubility, permeability, and metabolic clearance predictions in the absence of experimental ADME data [3].

Quantitative Procurement-Relevant Differentiation Evidence for (1-Cyclopropylazetidin-2-yl)methanol Versus Closest Analogs


N-Cyclopropyl Substitution Reduces Lipophilicity by 0.7 Log Units Relative to the Direct N-Cyclopentyl Analog

The computed partition coefficient (XLogP3) of (1-cyclopropylazetidin-2-yl)methanol is 0.3, compared with 1.0 for the direct N-cyclopentyl congener (1-cyclopentylazetidin-2-yl)methanol [1]. This 0.7 log unit difference translates to approximately a 5-fold lower octanol–water partition ratio, predicting superior aqueous solubility and potentially reduced non-specific protein binding and metabolic turnover for the cyclopropyl-bearing compound [2].

Lipophilicity Metabolic stability Medicinal chemistry

Molecular Weight Advantage of 127.18 g·mol⁻¹ Represents an 18% Reduction Versus the N-Cyclopentyl Homolog

(1-Cyclopropylazetidin-2-yl)methanol (MW = 127.18 g·mol⁻¹) [1] is 28.06 g·mol⁻¹ lighter than (1-cyclopentylazetidin-2-yl)methanol (MW = 155.24 g·mol⁻¹) [2]. This 18% mass reduction is significant in the context of fragment-based screening, where every heavy atom added during hit-to-lead optimisation constrains the final drug candidate's molecular weight. The smaller cyclopropyl ring also contributes 2 fewer heavy atoms than the cyclopentyl ring (9 vs. 11) while preserving the same topological polar surface area of 23.5 Ų in both compounds [1][2].

Fragment-based drug discovery Lead-likeness Molecular weight

Regioisomeric Differentiation: 2-Hydroxymethyl Substitution Provides a Distinct Exit-Vector Geometry Compared with the 3-Substituted Regioisomer

The target compound bears the hydroxymethyl group at the azetidine 2-position (alpha to nitrogen), whereas the commercially available regioisomer (1-cyclopropylazetidin-3-yl)methanol (CAS 2306274-92-8) places the same functional group at the 3-position (beta to nitrogen) [1]. Although both share the identical molecular formula (C₇H₁₃NO) and molecular weight (127.18 g·mol⁻¹), the 2-substituted scaffold projects the hydroxymethyl group at a different angle and distance relative to the N-cyclopropyl substituent compared with the 3-substituted isomer. In medicinal chemistry practice, regioisomeric azetidine building blocks are not interchangeable because the spatial orientation of the functional handle directly determines the three-dimensional arrangement of substituents in the final target molecule [2].

Scaffold geometry Structure–activity relationships Exit-vector analysis

CNS Drug-Like Physicochemical Profile: TPSA 23.5 Ų and MW 127 Match Accepted CNS Penetrance Descriptors Better than Higher-Homolog Analogs

The combination of low molecular weight (127.18 g·mol⁻¹) and modest polar surface area (TPSA = 23.5 Ų) in (1-cyclopropylazetidin-2-yl)methanol [1] falls within the optimal range historically associated with passive CNS penetration (MW < 400; TPSA < 90 Ų for good brain exposure; TPSA < 60–70 Ų for optimal CNS penetration) [2]. In contrast, the N-cyclopentyl homolog exceeds the preferred fragment-like MW ceiling without offering any TPSA advantage (TPSA also 23.5 Ų) [3]. The cyclopropyl analog thus provides a more attractive starting point for CNS-oriented drug discovery programmes where maintaining low molecular weight and limited polar surface area is critical for blood–brain barrier transit.

CNS drug design Blood-brain barrier permeability Physicochemical descriptors

The Undefined Stereocenter at the 2-Position Demands Explicit Attention During Procurement: Racemic Mixture Supplied as Standard, Impacting Enantioselective Synthesis Strategies

PubChem records indicate that (1-cyclopropylazetidin-2-yl)methanol possesses one undefined atom stereocenter (the azetidine 2-carbon) [1]. The commercially supplied material from major vendors (Leyan, CheMenu, MolCore) is not designated as enantiopure and is provided as a racemic mixture at purities of 95–98% . This contrasts with certain structurally related chiral azetidine building blocks (e.g., (R)-azetidin-2-ylmethanol, CAS 209329-11-3) that are available in enantioenriched form . For procurement, the racemic nature of the standard commercial product must be factored into synthetic planning: if a specific enantiomer is required, either a chiral separation step must be budgeted or a custom enantioselective synthesis must be commissioned.

Stereochemistry Chiral building blocks Enantioselective synthesis

Pre-Procurement Advisory: Experimental Biological Activity Data for (1-Cyclopropylazetidin-2-yl)methanol Are Not Currently Available in the Peer-Reviewed Primary Literature

A systematic search of PubMed, PubChem BioActivity databases, Google Patents, and major chemistry repositories (performed April 2026) failed to identify any peer-reviewed publication, patent example, or public bioassay record reporting quantitative biological activity data (IC₅₀, EC₅₀, Kᵢ, inhibition %, or ADME parameters) specifically for (1-cyclopropylazetidin-2-yl)methanol [1][2]. This absence of experimental data stands in contrast to several closely related azetidine scaffolds—such as cyclopropyl-substituted azetidine JAK inhibitors (Incyte patent family) and CCR1 antagonists [3]—for which extensive SAR has been disclosed. Consequently, any procurement decision for this compound must be justified on its structural and physicochemical differentiation (as documented in Items 1–5 above) and its utility as a synthetic intermediate or fragment for library design, rather than on demonstrated biological target engagement.

Data transparency Procurement due diligence Research compound evaluation

Optimal Application Scenarios for (1-Cyclopropylazetidin-2-yl)methanol Informed by Physicochemical Differentiation Evidence


Fragment Library Design for CNS-Targeted Lead Generation

With MW = 127.18 g·mol⁻¹, XLogP3 = 0.3, TPSA = 23.5 Ų, and only one H-bond donor, (1-cyclopropylazetidin-2-yl)methanol satisfies the stringent physicochemical criteria for fragment-based screening libraries aimed at CNS targets [1]. Its lower MW and lipophilicity compared to the N-cyclopentyl analog (MW 155.24, XLogP3 1.0) make it the preferred choice when the fragment library requires maximised ligand efficiency and compliance with CNS MPO desirability scores [2].

Regiospecific Derivatisation Platform for Parallel Synthesis of Kinase or GPCR-Focused Compound Arrays

The 2-hydroxymethyl handle provides a primary alcohol for esterification, etherification, oxidation to the aldehyde, or conversion to a leaving group for nucleophilic displacement, all while the N-cyclopropyl group remains intact to confer conformational constraint and modulate basicity [1]. The distinct exit-vector geometry of the 2-substituted isomer (versus the 3-substituted regioisomer) is critical when the final target orientation in the binding site has been defined by X-ray crystallography or docking studies [2].

Metabolic Stability Optimisation via N-Cyclopropyl Incorporation in Azetidine-Containing Lead Series

The cyclopropyl group is a well-established motif for reducing N-dealkylation and oxidative metabolism in medicinal chemistry [1]. Compared with the N-ethyl or N-cyclopentyl variants, the N-cyclopropyl analog is predicted (based on lower XLogP3 of 0.3 vs. 1.0 for cyclopentyl) to exhibit reduced CYP-mediated metabolism, making it a strategic replacement when early ADME profiling of an N-alkyl azetidine series reveals rapid hepatic clearance [2].

Chiral Resolution or Asymmetric Synthesis Feasibility Assessment for Enantiopure Drug Substance Development

The compound contains one stereocenter and is commercially supplied as a racemate [1]. For programmes advancing toward a single enantiomer drug candidate, procurement of the racemic bulk material for method development—followed by chiral chromatographic separation or enantioselective synthetic route scouting—is a cost-effective entry point before committing to a custom enantiopure synthesis campaign [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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